{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid
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Overview
Description
{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a pentamethylbenzyl group and an acetic acid moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Pentamethylbenzyl Group: The pentamethylbenzyl group can be introduced via an alkylation reaction using pentamethylbenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-3-yl}acetic acid: Lacks the pentamethylbenzyl group, resulting in different chemical and biological properties.
7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid: Lacks the 4-methyl group, leading to variations in reactivity and applications.
Uniqueness
{4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetic acid is unique due to the presence of both the pentamethylbenzyl group and the acetic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26O5 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[4-methyl-2-oxo-7-[(2,3,4,5,6-pentamethylphenyl)methoxy]chromen-3-yl]acetic acid |
InChI |
InChI=1S/C24H26O5/c1-12-13(2)15(4)21(16(5)14(12)3)11-28-18-7-8-19-17(6)20(10-23(25)26)24(27)29-22(19)9-18/h7-9H,10-11H2,1-6H3,(H,25,26) |
InChI Key |
INOSPZAMIUOTJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C)C)C |
Origin of Product |
United States |
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